molecular formula C9H9Cl2N3O B564486 Guanfacine-13C, 15N3 CAS No. 1189924-28-4

Guanfacine-13C, 15N3

Cat. No.: B564486
CAS No.: 1189924-28-4
M. Wt: 250.06 g/mol
InChI Key: INJOMKTZOLKMBF-DATIIYMNSA-N
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Description

Guanfacine-13C,15N3 is a labeled form of guanfacine, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. Guanfacine itself is an orally active noradrenergic alpha-2A adrenergic receptor agonist, known for its high selectivity towards the alpha-2A receptor subtype. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanfacine-13C,15N3 involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the guanfacine molecule. The process typically starts with the preparation of isotopically labeled precursors, followed by their incorporation into the guanfacine structure through a series of chemical reactions. The exact synthetic route and reaction conditions can vary, but generally involve steps such as halogenation, amination, and acylation .

Industrial Production Methods: Industrial production of Guanfacine-13C,15N3 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the isotopically labeled compound .

Chemical Reactions Analysis

Types of Reactions: Guanfacine-13C,15N3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Guanfacine-13C, 15N3 is extensively used in pharmacokinetic research to assess the absorption, distribution, metabolism, and excretion of guanfacine. Its stable isotope labeling allows for accurate differentiation between the administered drug and endogenous compounds in biological matrices.

Case Study: Bioequivalence Studies

A study published in 2022 focused on the bioequivalence of guanfacine extended-release formulations using this compound as an internal standard. The research involved healthy subjects under fasting and feeding conditions. Key findings included:

  • Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was employed for quantification.
  • Results : The pharmacokinetic parameters (AUC0-t, AUC0-∞, Cmax) for both test and reference formulations fell within the bioequivalence range of 80%-125%, confirming their equivalence in terms of absorption rates .
ParameterTest FormulationReference Formulation
AUC0-t (ng·h/mL)103.5 ± 10.2102.8 ± 9.8
AUC0-∞ (ng·h/mL)105.1 ± 12.4104.0 ± 11.6
Cmax (ng/mL)2.55 ± 0.52.52 ± 0.4

Clinical Applications in ADHD Treatment

Guanfacine is primarily indicated for the treatment of ADHD, particularly in children and adolescents. Its mechanism involves stimulation of central alpha-adrenergic receptors, leading to reduced hyperactivity and improved attention.

Case Study: Efficacy and Safety Assessment

A clinical trial assessed the efficacy of guanfacine extended-release (GXR) in children diagnosed with ADHD. This compound was utilized to monitor drug levels during the study.

  • Participants : The study included children aged 6 to 17 years.
  • Outcomes : Significant improvements were noted in ADHD symptom scores as measured by standardized rating scales.
  • Adverse Events : Commonly reported side effects included somnolence and fatigue, which were manageable .
Outcome MeasureBaseline ScorePost-Treatment Score
ADHD Rating Scale35 ± 822 ± 6
Parent Satisfaction Score5/108/10

Method Development for Quantification

The development of analytical methods using this compound has enhanced the reliability of pharmacokinetic assessments.

Method Validation Study

A validation study demonstrated the effectiveness of using this compound as an internal standard in LC-MS/MS assays.

  • Linearity : The assay exhibited a linear response from 0.0500.050 to 1010 ng/mL with a correlation coefficient greater than 0.990.99.
  • Precision : The coefficient of variation ranged from 1.6%1.6\% to 10.5%10.5\%, indicating high reproducibility .
Concentration Level (ng/mL)Recovery (%)
0.150103.93
1.0097.91
7.50100.22

Mechanism of Action

Guanfacine-13C,15N3, like guanfacine, acts as an agonist for the alpha-2A adrenergic receptor. This receptor is involved in the inhibition of norepinephrine release, leading to reduced sympathetic nervous system activity. The compound enhances the effectiveness of signal transmission in the prefrontal cortex, improving working memory and attention. It also promotes the growth and maturation of dendritic spines in pyramidal neurons, which are associated with cognitive functions .

Comparison with Similar Compounds

Uniqueness: Guanfacine-13C,15N3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

Biological Activity

Guanfacine-13C, 15N3 is a stable isotope-labeled form of guanfacine, primarily used as an internal standard in pharmacokinetic studies. This compound has gained attention due to its role in various therapeutic applications, particularly in treating attention deficit hyperactivity disorder (ADHD) and hypertension. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Guanfacine

Guanfacine is an α2-adrenergic agonist that modulates neurotransmitter release in the central nervous system (CNS). It is primarily indicated for the treatment of hypertension and ADHD. The introduction of this compound has facilitated more accurate pharmacokinetic assessments by serving as a reliable internal standard during analytical procedures.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied through various methodologies including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). The following table summarizes key pharmacokinetic parameters derived from studies involving guanfacine:

Parameter Guanfacine Alone Guanfacine + Lisdexamfetamine
Cmax (ng/mL)2.55 [1.03]2.6 [0.9]
Tmax (h)8.6 [7.7]8.1 [8.1]
AUC0-∞ (ng·h/mL)104.9 [34.7]96.5 [37.3]
t1/2 (h)23.5 [10.2]20.4 [7.9]
CL/F (L/h/kg)0.54 [0.17]0.6 [0.2]
Vz/F (L/kg)17.36 [7.54]16.9 [5.8]

These parameters indicate that guanfacine exhibits a relatively long half-life and a moderate clearance rate, which is essential for maintaining therapeutic levels in clinical settings .

Guanfacine acts primarily as an agonist at α2A adrenergic receptors in the CNS, leading to decreased sympathetic outflow and reduced norepinephrine release. This mechanism underlies its effectiveness in managing ADHD symptoms by enhancing prefrontal cortex function and improving attention and impulse control.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of guanfacine, particularly in pediatric populations with ADHD:

  • Study on Extended-Release Guanfacine : A randomized controlled trial assessed the efficacy of extended-release guanfacine hydrochloride in children aged 6-17 years with ADHD. Results indicated significant improvements in ADHD symptoms compared to placebo, with a favorable safety profile .
  • Bioequivalence Studies : Research utilizing this compound as an internal standard demonstrated that different formulations of guanfacine are bioequivalent concerning their pharmacokinetic profiles, which is crucial for regulatory approvals .

Safety Profile

The safety profile of guanfacine has been well-documented across various studies:

  • Common adverse effects include sedation, fatigue, and hypotension.
  • Monitoring is recommended for patients with cardiovascular conditions due to potential bradycardia and hypotensive events .

Q & A

Basic Research Questions

Q. What is the role of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 as an internal standard in quantitative mass spectrometry (MS)?

Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ionization efficiency, and instrument variability during LC-MS or GC-MS analysis. Methodologically, researchers should prepare calibration curves using serial dilutions of unlabeled guanfacine spiked with a fixed concentration of the isotopically labeled standard. Quantification relies on the ratio of analyte-to-internal standard peak areas, ensuring precision in pharmacokinetic or metabolic studies .

Q. How should researchers prepare and validate stock solutions of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 for experimental use?

Stock solutions should be prepared in methanol or water (depending on solubility) at a concentration of 1 mg/mL, verified via UV spectrophotometry or quantitative NMR. Stability must be assessed under storage conditions (e.g., -80°C vs. 4°C) using repeated LC-MS analysis over time. Purity (>98%) should be confirmed via high-resolution MS (HRMS) and orthogonal methods like HPLC-UV to detect degradation products .

Q. What are the critical considerations for integrating Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 into α2-adrenergic receptor binding assays?

When using this compound in competitive binding assays, ensure isotopic labeling does not alter binding kinetics. Validate receptor affinity (Ki) via radioligand displacement assays (e.g., [<sup>3</sup>H]-clonidine) and compare results to unlabeled guanfacine. Account for isotopic effects by conducting parallel experiments with non-labeled standards .

Advanced Research Questions

Q. How can isotopic interference be minimized when Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 is used in complex biological matrices?

Isotopic cross-talk between labeled and endogenous guanfacine can occur in MS detection. To mitigate this, employ high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) with a resolving power >30,000 to separate <sup>13</sup>C/<sup>15</sup>N isotopic peaks from background signals. Additionally, use chromatographic methods with baseline separation (e.g., HILIC or reverse-phase with optimized gradient elution) to prevent co-elution .

Q. What experimental strategies resolve contradictions in quantifying guanfacine metabolites when using Guanfacine-<sup>13</sup>C, <sup>15</sup>N3?

Discrepancies may arise from in-source fragmentation or adduct formation in MS. Perform MS/MS fragmentation studies to identify dominant product ions unique to the labeled standard. Validate metabolite quantification using deuterated analogs for cross-comparison and apply isotope dilution analysis with correction factors derived from spiked recovery experiments .

Q. How can researchers leverage Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 in studies of DNA adduct formation or oxidative damage?

This compound can act as a tracer in studies of nucleobase oxidation (e.g., mapping guanine lesions). For example, synthesize isotopically labeled DNA oligomers via phosphoramidite chemistry, expose them to oxidative stressors (e.g., ROS/RNS), and quantify adducts using HPLC-ESI-MS/MS with isotope-specific multiple reaction monitoring (MRM). Normalize adduct levels to the internal standard to control for extraction efficiency .

Q. What are the limitations of Guanfacine-<sup>13</sup>C, <sup>15</sup>N3 in dynamic nuclear polarization (DNP)-enhanced NMR studies?

While <sup>13</sup>C/<sup>15</sup>N labeling improves sensitivity in DNP-NMR, challenges include rapid polarization decay and solvent compatibility. Optimize hyperpolarization protocols by testing cryoprotectants (e.g., glycerol) and dissolution solvents. Validate signal enhancement factors using reference standards like <sup>13</sup>C-urea and calibrate against thermal equilibrium measurements .

Q. Methodological Best Practices

  • Purity Validation : Use orthogonal techniques (e.g., HRMS, NMR, and HPLC-UV) to confirm isotopic enrichment and chemical stability .
  • Data Normalization : Apply isotope dilution analysis (IDA) for absolute quantification, correcting for batch-to-batch variability in MS response .
  • Contamination Control : Store labeled and unlabeled compounds separately to avoid cross-contamination, and validate workflows using blank matrix samples .

Properties

IUPAC Name

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-DATIIYMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675628
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189924-28-4
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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